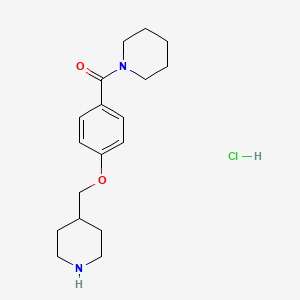

Piperidin-1-yl(4-(piperidin-4-ylmethoxy)phenyl)methanone hydrochloride

説明

Piperidin-1-yl(4-(piperidin-4-ylmethoxy)phenyl)methanone hydrochloride (CAS: 1306739-60-5) is a piperidine-based compound with a molecular formula of C₁₈H₂₇ClN₂O₂ and a molecular weight of 338.87 g/mol . Structurally, it features two piperidine rings: one as a substituent via a methoxy linkage at the 4-position of the phenyl group and another as a direct substituent on the methanone moiety.

The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of central nervous system (CNS) agents or analgesics, where piperidine derivatives are common pharmacophores .

特性

IUPAC Name |

piperidin-1-yl-[4-(piperidin-4-ylmethoxy)phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2.ClH/c21-18(20-12-2-1-3-13-20)16-4-6-17(7-5-16)22-14-15-8-10-19-11-9-15;/h4-7,15,19H,1-3,8-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKPYVXKTVIWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of Piperidin-1-yl(4-(piperidin-4-ylmethoxy)phenyl)methanone hydrochloride involves several steps. The synthetic route typically includes the reaction of piperidine with 4-(piperidin-4-ylmethoxy)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

Piperidin-1-yl(4-(piperidin-4-ylmethoxy)phenyl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Targeted Protein Degradation (TPD)

One of the primary applications of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells. The incorporation of piperidine derivatives as linkers in PROTACs enhances their stability and efficacy.

- Mechanism : The piperidine moiety facilitates the binding of the PROTAC to the target protein and the E3 ligase, promoting ubiquitination and subsequent degradation of the target protein.

- Case Study : Research has shown that variations in the linker structure, including those involving piperidine, can significantly affect the cellular permeability and degradation efficiency of PROTACs .

Anticancer Activity

Recent studies have indicated that compounds with a piperidine structure exhibit potential anticancer properties. For instance, certain derivatives have been evaluated for their ability to inhibit tumor growth through modulation of key signaling pathways.

- Research Findings : A study published in Chemical & Pharmaceutical Bulletin demonstrated that piperidine-based compounds could activate AMP-activated protein kinase (AMPK), leading to reduced cell proliferation in cancer cell lines .

Neuropharmacology

Piperidine derivatives have been investigated for their effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases.

- Dopaminergic Activity : Some studies suggest that compounds similar to piperidin-1-yl(4-(piperidin-4-ylmethoxy)phenyl)methanone hydrochloride may enhance dopaminergic signaling, presenting potential therapeutic avenues for conditions like Parkinson's disease.

Antimicrobial Properties

The antimicrobial activity of piperidine derivatives has also been a subject of interest. Research indicates that modifications to the piperidine ring can lead to enhanced antibacterial effects against various pathogens.

Comparative Analysis of Piperidine Derivatives

| Compound Name | Target Application | Efficacy Level |

|---|---|---|

| This compound | PROTACs for targeted degradation | High |

| 4-(Piperidin-4-yl)phenylmethanol hydrochloride | Anticancer agent | Moderate |

| 1-Piperidinylbenzimidazole | Neuropharmacological agent | High |

作用機序

The mechanism of action of Piperidin-1-yl(4-(piperidin-4-ylmethoxy)phenyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and pathways, which are being studied for potential therapeutic applications .

類似化合物との比較

Piperidin-1-yl(4-(piperidin-3-ylmethoxy)phenyl)methanone Hydrochloride (CAS: 1306739-61-6)

- Key Difference : The methoxy-linked piperidine is attached at the 3-position instead of the 4-position.

4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride (CAS: 1286265-79-9)

- Structure: Incorporates an aminomethyl group on the piperidine ring and a pyridinyl moiety.

- Properties: The aminomethyl group enhances polarity, improving aqueous solubility compared to the target compound. The pyridine ring may confer distinct electronic effects, influencing interactions with aromatic residues in enzyme active sites .

(4-Chlorophenyl)(4-piperidyl)methanone Hydrochloride (CAS: MFCD00053028)

- Structure : Substitutes the methoxy-piperidine-phenyl group with a chlorophenyl moiety.

Pharmacological and Physicochemical Properties

| Compound Name | Molecular Formula | Substituents | Solubility (HCl Salt) | Key Pharmacological Notes |

|---|---|---|---|---|

| Piperidin-1-yl(4-(piperidin-4-ylmethoxy)phenyl)methanone HCl | C₁₈H₂₇ClN₂O₂ | 4-Piperidinylmethoxy, Piperidin-1-yl | Moderate in water | Potential CNS activity; intermediate for GPCR-targeted drugs |

| Piperidin-1-yl(4-(piperidin-3-ylmethoxy)phenyl)methanone HCl | C₁₈H₂₇ClN₂O₂ | 3-Piperidinylmethoxy, Piperidin-1-yl | Moderate in water | Reduced steric hindrance may improve metabolic stability |

| 4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride | C₁₂H₁₇N₃O·2HCl | Aminomethyl, Pyridin-4-yl | High in water | Enhanced solubility for intravenous formulations; potential enzyme inhibition |

| (4-Chlorophenyl)(4-piperidyl)methanone HCl | C₁₂H₁₅ClNO·HCl | Chlorophenyl, Piperidin-4-yl | Low in water | High lipophilicity; associated with hepatotoxicity risks |

生物活性

Piperidin-1-yl(4-(piperidin-4-ylmethoxy)phenyl)methanone hydrochloride, a compound featuring a piperidine moiety, has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of piperidine derivatives followed by the introduction of methoxy and phenyl groups. A notable synthetic pathway is detailed in a patent that outlines the use of palladium-based catalysts under specific hydrogenation conditions to yield the desired compound efficiently .

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of piperidine have shown promising activity against pancreatic carcinoma cells, demonstrating mechanisms such as apoptosis induction and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | CFPAC-1 (Pancreatic) | 0.79 | Induces apoptosis |

| Compound B | MCF-7 (Breast Cancer) | 0.87 | EGFR inhibition |

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Research has shown that similar piperidine derivatives can modulate the activity of metabotropic glutamate receptors (mGluRs), which are crucial in neurological processes . This modulation could lead to therapeutic applications in treating neurodegenerative diseases.

Antiviral Activity

Compounds related to this compound have been evaluated for their antiviral properties, particularly against hepatitis C virus (HCV). Some derivatives have demonstrated low EC50 values, indicating high potency against viral replication .

Case Studies

Case Study 1: Anticancer Activity

In a study assessing the antiproliferative effects of various piperidine derivatives, one compound exhibited an IC50 of 0.79 µM against pancreatic cancer cells (CFPAC-1). The mechanism was linked to apoptosis and primary necrosis, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuropharmacological Impact

Another study focused on the interaction of piperidine derivatives with mGluR2 receptors. The findings suggested that these compounds could potentially serve as novel therapeutic agents for conditions like anxiety and depression by modulating glutamatergic signaling pathways .

Q & A

Q. What are the key steps for synthesizing Piperidin-1-yl(4-(piperidin-4-ylmethoxy)phenyl)methanone hydrochloride via Mannich reactions?

- Methodological Answer : The compound can be synthesized using a Mannich reaction involving paraformaldehyde, phenethylamine hydrochloride (amine component), and substituted acetophenones (ketone component). Optimize yields (87–98%) by controlling reaction time (12–24 hrs) and temperature (60–80°C). Purify via recrystallization or column chromatography using ethyl acetate/hexane (3:7) as the eluent. Confirm structure via -NMR, focusing on characteristic peaks for piperidine (δ 1.4–1.8 ppm, multiplet) and methoxy groups (δ 3.8 ppm, singlet) .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- -NMR : Identify piperidine protons (δ 1.4–2.5 ppm) and aromatic protons (δ 6.8–7.4 ppm). Methoxy groups appear as singlets (δ 3.8 ppm), while carbonyl groups (C=O) are confirmed via IR (1680–1720 cm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C, H, N values .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coat, goggles). Avoid inhalation/contact; if exposed, rinse eyes/skin with water for 15 mins.

- Store in airtight containers at 2–8°C, away from oxidizers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How to design experiments to study structure-activity relationships (SAR) of piperidine derivatives?

- Methodological Answer :

- Synthesize analogs by varying substituents on the phenyl ring (e.g., halogen, methoxy) or modifying the piperidine moiety (e.g., N-alkylation).

- Assess biological activity (e.g., receptor binding via radioligand assays) and correlate with structural features. For example, bulky substituents at the 4-position enhance GPCR affinity, while electron-withdrawing groups reduce metabolic stability .

Q. How to resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Scenario : Discrepancies in -NMR integration ratios.

- Solution : Verify sample purity via HPLC (C18 column, 70:30 acetonitrile/water). If impurities are detected (<95%), repurify using preparative TLC. For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign coupling patterns and confirm connectivity .

Q. How to assess the compound’s stability under varying pH and temperature?

- Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 2–10) and incubate the compound (1 mg/mL) at 37°C. Monitor degradation via HPLC at 0, 24, 48 hrs.

- Thermal Stability : Heat samples (50–100°C) in sealed vials and analyze using TGA/DSC. Hydrolysis of the methoxy group is a common degradation pathway under acidic conditions .

Q. How to analyze impurity profiles using reference standards?

- Methodological Answer :

- Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., desethyl derivatives, oxidation products). Compare retention times with certified reference standards (e.g., 4-(Diphenylmethoxy)piperidine Hydrochloride, CAS 65214-86-0).

- Quantification : Calibrate HPLC with impurity standards (0.1–10 µg/mL) and calculate %w/w using peak area ratios .

Methodological Tables

Table 1 : Key Synthetic Parameters for Mannich Reaction

| Component | Role | Example | Optimal Conditions |

|---|---|---|---|

| Paraformaldehyde | Formaldehyde source | – | 1.2 eq, 60°C, 24 hrs |

| Phenethylamine HCl | Amine | – | 1.0 eq |

| 4'-Methoxyacetophenone | Ketone | Substituent variation | Solvent: EtOH/H2O (9:1) |

Table 2 : Stability Assessment Under Acidic Conditions (pH 2)

| Time (hr) | % Degradation | Major Degradant (m/z) |

|---|---|---|

| 0 | 0 | – |

| 24 | 15 | 298.1 [M+H] |

| 48 | 32 | 312.3 [M+H] |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。